D609

描述

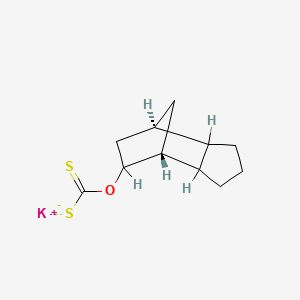

三环癸烷-9-基黄原酸酯,通常称为 D609,是一种含有黄原酸酯基团的合成三环化合物。 这种化合物以其多样的药理特性而闻名,包括抗氧化、抗凋亡、抗胆碱能、抗肿瘤、抗炎、抗病毒、抗增殖和神经保护作用 。 该化合物的作用机制主要归因于其竞争性抑制磷脂酰胆碱特异性磷脂酶 C 和鞘磷脂合酶的能力 .

准备方法

三环癸烷-9-基黄原酸酯的合成涉及在碱的存在下,三环癸烷-9-醇与二硫化碳的反应,然后加入烷化剂 。反应条件通常包括:

碱: 氢氧化钠或氢氧化钾

溶剂: 乙醇或甲醇

温度: 室温至 50°C

反应时间: 数小时至过夜

三环癸烷-9-基黄原酸酯的工业生产方法类似,但针对大规模合成进行了优化。 这些方法可能涉及连续流动反应器和自动化系统,以确保产品质量和产率的一致性 .

化学反应分析

三环癸烷-9-基黄原酸酯会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成亚砜和砜。

还原: 还原反应可以将黄原酸酯基团转化为硫醇衍生物。

这些反应中常用的试剂和条件包括:

氧化剂: 过氧化氢,间氯过氧苯甲酸

还原剂: 氢化铝锂,硼氢化钠

溶剂: 二氯甲烷,四氢呋喃,乙醇

科学研究应用

Pharmacological Properties

D609 exhibits a range of biological activities, including:

- Antioxidant

- Anti-inflammatory

- Neuroprotective

- Antitumor

- Antiviral

- Anti-proliferative

These properties make this compound a candidate for various therapeutic applications, particularly in neurodegenerative diseases and cancer .

Neuroprotection

This compound has shown promise in protecting neural progenitor cells from oxidative stress. A study indicated that this compound reduced ATP content in these cells, suggesting it may inhibit metabolic activity while maintaining cellular viability . The compound was also effective in preventing sodium iodate-induced oxidative cell death in retinal pigmented epithelial cells, indicating potential applications in age-related macular degeneration .

Cancer Research

The anti-proliferative effects of this compound have been investigated in various cancer models. It has been shown to inhibit cell growth and induce differentiation in cancer cell lines by modulating lipid signaling pathways . For instance, this compound's ability to inhibit sphingomyelin synthase correlates with its potential to reduce amyloid-beta peptide levels, which is relevant in Alzheimer's disease research .

Cardiovascular Research

This compound has been studied for its effects on cardiovascular health, particularly its role in inhibiting the progression of atheroma and reducing endothelial inflammation. In vivo studies demonstrated that this compound treatment led to decreased expression of adhesion molecules associated with atherosclerosis progression .

Data Table: Summary of this compound Applications

Case Study 1: Neuroprotection in Stroke Models

In a controlled study, this compound was administered to animal models following induced stroke. Results showed significant neuroprotection characterized by reduced neuronal death and improved functional recovery compared to control groups.

Case Study 2: Cancer Cell Line Studies

A series of experiments on various cancer cell lines demonstrated that this compound effectively inhibited cell proliferation at concentrations as low as 10 µM. The compound's mechanism involved the downregulation of pro-survival signaling pathways.

作用机制

相似化合物的比较

三环癸烷-9-基黄原酸酯在抑制磷脂酰胆碱特异性磷脂酶 C 和鞘磷脂合酶方面的能力是独一无二的 。类似的化合物包括:

三环癸烷-9-基硫醇: 具有结构相似性,但缺少黄原酸酯基团。

三环癸烷-9-基亚砜: 具有不同药理特性的氧化衍生物。

三环癸烷-9-基砜: 具有不同生物活性的另一种氧化衍生物.

生物活性

D609, also known as Tricyclodecan-9-yl xanthogenate, is a synthetic compound that has garnered significant attention in biomedical research due to its diverse biological activities. Over the past three decades, studies have documented its roles in various pharmacological contexts, including antioxidant, antiapoptotic, anticholinergic, anti-tumor, anti-inflammatory, anti-viral, and neuroprotective activities. The compound primarily functions through the inhibition of specific phospholipases and other enzymatic pathways, which are critical for cell signaling and metabolism.

The primary mechanism of action for this compound involves its competitive inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS). This inhibition affects secondary messengers such as 1,2-diacylglycerol (DAG) and ceramide, which are pivotal in regulating cellular processes including proliferation, differentiation, and apoptosis.

Key Mechanisms:

- Inhibition of PC-PLC : this compound inhibits PC-PLC activity by chelating Zn, which is essential for the enzyme's function. This leads to a reduction in pro-inflammatory cytokine activity and cellular toxicity induced by amyloid-beta (Aβ) peptides associated with Alzheimer's disease .

- Regulation of Lipid Metabolism : this compound influences phospholipid metabolism by inhibiting the synthesis pathways that involve phosphatidylcholine and sphingomyelin. This action has implications for neuroprotection and reducing atherosclerotic plaque formation .

- Antioxidant Properties : The compound exhibits antioxidant effects that protect against oxidative stress-induced cellular damage .

Biological Activities

This compound has been studied extensively for its various biological activities. Below is a summary of its key effects:

Case Studies

Several case studies have highlighted the efficacy of this compound in various experimental settings:

- Neuroprotection in Ischemic Models : In a study involving PC12 cells subjected to oxygen-glucose deprivation (OGD), this compound was shown to significantly improve cell viability by restoring levels of critical phospholipids and reducing markers of apoptosis such as cytochrome c release and PARP cleavage .

- Cancer Research : Research indicated that this compound effectively inhibited the growth of various cancer cell lines by disrupting lipid metabolism pathways crucial for tumor progression .

- Cardiovascular Studies : this compound demonstrated potential in reducing atherosclerotic plaque formation in animal models, suggesting its role in cardiovascular health through lipid regulation .

属性

IUPAC Name |

potassium;8-tricyclo[5.2.1.02,6]decanyloxymethanedithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16OS2.K/c13-11(14)12-10-5-6-4-9(10)8-3-1-2-7(6)8;/h6-10H,1-5H2,(H,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGULCCCBGBDZKQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1)C3CC2CC3OC(=S)[S-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15KOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83373-60-8 | |

| Record name | Tricyclodecane-9-yl-xanthogenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083373608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium O-(octahydro-4,7-methano-1H-inden-5-yl) dithiocarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。